molecular formula C13H15N3O2 B2591652 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid CAS No. 1975118-39-8

1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B2591652
CAS No.: 1975118-39-8
M. Wt: 245.282
InChI Key: WEPCKYSTFUBNMB-UHFFFAOYSA-N
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Description

1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a {[methyl(phenyl)amino]methyl} group at the 3-position

Preparation Methods

The synthesis of 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl(phenyl)amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCKYSTFUBNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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